molecular formula C13H12N2O B2370840 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL CAS No. 87753-08-0

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL

Cat. No. B2370840
Key on ui cas rn: 87753-08-0
M. Wt: 212.252
InChI Key: AGQQOLIHSSZYLE-UHFFFAOYSA-N
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Patent
US05378678

Procedure details

A mixture of 15.6 g (190 mmol) of sodium acetate, 25 mL (172.7 mmol) of ethyl cyclopentanone-2-carboxylate, 27.7 g (177 mmol) of benzamidine hydrochloride and 250 mL of xylene was refluxed with a Dean Stark trap for 8 hours. Most of the xylene was distilled off and the hot reaction mixture was poured onto crushed ice. The reaction mixture was left to stand at room temperature for 0.5 hour, then vacuum filtered to remove the product, as a gray solid. The solid was air dried overnight to yield 13.35 g (37.0%) of 2-phenyl-3,5,6,7-tetrahydro-4H-cyclopentapyrimidin-4-one. 1H-NMR (CDCl3) δ2.11 (2H,m), 2.90 (4H,m), 7.5 (3H,m), 8.18 (2H,m).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
benzamidine hydrochloride
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].CCO[C:9]([CH:11]1[C:15](=O)[CH2:14][CH2:13][CH2:12]1)=[O:10].Cl.[C:18]([NH2:26])(=[NH:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C1(C)C(C)=CC=CC=1>[C:19]1([C:18]2[NH:26][C:9](=[O:10])[C:11]3[CH2:12][CH2:13][CH2:14][C:15]=3[N:25]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
CCOC(=O)C1CCCC1=O
Name
benzamidine hydrochloride
Quantity
27.7 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=N)N
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed with a Dean Stark trap for 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
Most of the xylene was distilled off
ADDITION
Type
ADDITION
Details
the hot reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
WAIT
Type
WAIT
Details
The reaction mixture was left
FILTRATION
Type
FILTRATION
Details
vacuum filtered
CUSTOM
Type
CUSTOM
Details
to remove the product
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=C(C(N1)=O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 13.35 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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